![molecular formula C6H4BrClFN B1446268 5-Bromo-2-(chloromethyl)-3-fluoropyridine CAS No. 1227496-51-6](/img/structure/B1446268.png)
5-Bromo-2-(chloromethyl)-3-fluoropyridine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 5-Bromo-2-(chloromethyl)-3-fluoropyridine, there are related compounds that have been synthesized. For example, the synthesis of 5-bromo-2-chlorobenzoic acid involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . Another method includes making 2-chlorine benzotrichloride and bromide reagents react under the effect of a catalyst to obtain 2-chloro-5-bromine benzotrichloride .Scientific Research Applications
Chemistry
Synthesis of SGLT2 Inhibitors: 5-Bromo-2-(chloromethyl)-3-fluoropyridine serves as a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment. The compound’s unique structure allows for the introduction of fluorine atoms into the molecular framework, which is crucial for the pharmacological activity of these inhibitors .
Material Science
Advanced Material Synthesis: The compound is used in material science for the synthesis of advanced materials. Its halogenated nature allows it to participate in reactions that form complex structures, which are essential for creating new materials with specific properties for industrial applications .
Biochemistry
Molecular Probes: Biochemists utilize this compound to create molecular probes that can bind to specific proteins or DNA sequences. These probes are then used to visualize or quantify biological molecules in complex mixtures, aiding in the understanding of cellular processes .
Analytical Methods
Chromatographic Standards: This compound can be used to develop standards for chromatographic methods. Its unique retention characteristics in chromatography systems make it an excellent standard for calibrating instruments and ensuring the accuracy of analytical results .
properties
IUPAC Name |
5-bromo-2-(chloromethyl)-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCLSNFHTTYJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(chloromethyl)-3-fluoropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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